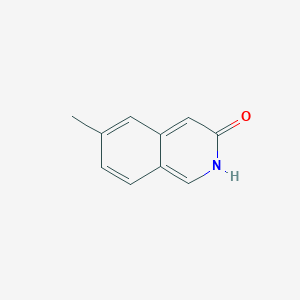

6-Methylisoquinolin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-2-3-8-6-11-10(12)5-9(8)4-7/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCMNLKEJZUTIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=O)NC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498186 | |

| Record name | 6-Methylisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51463-11-7 | |

| Record name | 6-Methylisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis and Characterization of 6-Methylisoquinolin-3-ol

Introduction: The Significance of the Isoquinolin-3-ol Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic molecules with significant biological activities.[1] Within this class, isoquinolin-3-ol derivatives are of particular interest due to their unique electronic properties and their existence in a tautomeric equilibrium. This guide provides a comprehensive technical overview of the structural analysis and characterization of a representative member of this family, 6-Methylisoquinolin-3-ol. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical methodologies used to elucidate and validate the structure of such heterocyclic compounds.

A crucial aspect of 3-hydroxyisoquinolines is their ability to exist as two tautomeric forms: the lactim (enol) form, 6-methylisoquinolin-3-ol, and the lactam (keto) form, 6-methyl-2H-isoquinolin-3-one.[2][3][4] The position of this equilibrium is highly dependent on the solvent environment, a factor that profoundly influences the molecule's spectroscopic signature and its potential interactions with biological targets.[2][3] Understanding this tautomerism is paramount for a complete structural characterization.

This guide will delve into the multifaceted analytical approach required for the unambiguous identification and characterization of 6-Methylisoquinolin-3-ol, covering its synthesis, spectroscopic profiling (NMR, IR, and MS), and the principles of its solid-state characterization.

Molecular Structure and Tautomerism

6-Methylisoquinolin-3-ol (C₁₀H₉NO, Molar Mass: 159.18 g/mol ) can exist in two tautomeric forms. The equilibrium between these forms is a key feature of its chemistry.

-

Lactim (Enol) Form: 6-Methylisoquinolin-3-ol

-

Lactam (Keto) Form: 6-Methyl-2H-isoquinolin-3-one

The lactim form is expected to predominate in non-hydroxylic solvents, while the lactam form is favored in aqueous or protic media.[2][4] This solvent-dependent equilibrium must be considered when interpreting spectroscopic data.

Caption: Tautomeric equilibrium of 6-Methylisoquinolin-3-ol.

Synthesis of 6-Methylisoquinolin-3-ol

A potential synthetic pathway is outlined below:

Caption: Proposed synthetic route for 6-Methylisoquinolin-3-ol.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the complete structural elucidation of 6-Methylisoquinolin-3-ol. The expected data for each technique are discussed below, taking into account the potential for tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The expected ¹H and ¹³C NMR chemical shifts will differ significantly between the lactim and lactam forms. The following predictions are based on the analysis of related structures such as 6-methylquinoline.[9][10]

¹H NMR Spectroscopy

| Proton | Predicted Chemical Shift (ppm) - Lactim Form | Predicted Chemical Shift (ppm) - Lactam Form | Multiplicity | Coupling Constants (Hz) |

| H1 | ~8.9 | ~8.2 | s | - |

| H4 | ~7.2 | ~6.5 | s | - |

| H5 | ~7.8 | ~7.6 | d | J ≈ 8.5 |

| H7 | ~7.4 | ~7.3 | dd | J ≈ 8.5, 1.5 |

| H8 | ~7.9 | ~7.8 | d | J ≈ 1.5 |

| 6-CH₃ | ~2.5 | ~2.4 | s | - |

| OH (Lactim) | Broad, variable | - | s | - |

| NH (Lactam) | - | Broad, variable | s | - |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (ppm) - Lactim Form | Predicted Chemical Shift (ppm) - Lactam Form |

| C1 | ~150 | ~145 |

| C3 | ~158 | ~165 (C=O) |

| C4 | ~105 | ~110 |

| C4a | ~135 | ~133 |

| C5 | ~128 | ~127 |

| C6 | ~138 | ~136 |

| C7 | ~126 | ~125 |

| C8 | ~129 | ~128 |

| C8a | ~127 | ~126 |

| 6-CH₃ | ~21 | ~20 |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for the lactim form, DMSO-d₆ to observe both forms) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a spectral width of -2 to 12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum with a spectral width of 0 to 200 ppm. Longer acquisition times may be necessary due to the low natural abundance of ¹³C.

-

2D NMR: Perform COSY, HSQC, and HMBC experiments to confirm proton-proton and proton-carbon correlations for unambiguous assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of the two tautomers will show distinct differences, particularly in the region of O-H, N-H, and C=O stretching vibrations.

| Functional Group | Expected Wavenumber (cm⁻¹) - Lactim Form | Expected Wavenumber (cm⁻¹) - Lactam Form |

| O-H stretch (H-bonded) | 3200-3400 (broad) | - |

| N-H stretch | - | 3100-3300 (medium) |

| C=O stretch (amide) | - | 1650-1680 (strong) |

| C=N stretch | ~1620 | - |

| C=C stretch (aromatic) | 1500-1600 | 1500-1600 |

| C-H stretch (aromatic) | 3000-3100 | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 | 2850-3000 |

Experimental Protocol for FTIR-ATR Spectroscopy:

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-Methylisoquinolin-3-ol, the molecular ion peak is expected at m/z 159.

Expected Fragmentation Pattern:

-

[M]+•: m/z 159 (Molecular ion)

-

[M-H]•: m/z 158

-

[M-CO]•: m/z 131 (from the lactam form)

-

[M-HCN]•: m/z 132

-

Further fragmentation of the aromatic system.

The fragmentation pattern can provide clues about the dominant tautomer in the gas phase. The loss of CO is characteristic of the lactam form.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a GC inlet.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a quadrupole or time-of-flight analyzer.

-

Detection: Detect the ions to generate a mass spectrum.

Caption: Experimental workflow for the characterization of 6-Methylisoquinolin-3-ol.

Solid-State Characterization: X-ray Crystallography

While no crystal structure for 6-methylisoquinolin-3-ol has been reported, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. This technique would unambiguously determine the dominant tautomeric form and provide precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-π stacking. Based on studies of similar heterocyclic systems, it is likely that the more stable lactam form would be present in the crystal lattice, stabilized by intermolecular hydrogen bonds between the N-H and C=O groups of adjacent molecules.

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of suitable size and quality by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and structural parameters.

Conclusion

The structural characterization of 6-Methylisoquinolin-3-ol is a comprehensive process that requires a multi-technique analytical approach. A thorough understanding of its tautomeric equilibrium is essential for the accurate interpretation of spectroscopic data. This guide has provided a detailed overview of the expected analytical data and the experimental protocols necessary for the complete structural elucidation and characterization of this important heterocyclic scaffold. The insights gained from such analyses are critical for advancing the discovery and development of new therapeutic agents based on the isoquinoline framework.

References

- Evans, D. A., Smith, G. F., & Wahid, M. A. (1967). The tautomerism of 3-hydroxyisoquinolines. Journal of the Chemical Society B: Physical Organic, 590. DOI: 10.1039/J29670000590.

- Mondal, S., & Ghosh, S. (2013). Slow excited state phototautomerization in 3-hydroxyisoquinoline. Physical Chemistry Chemical Physics, 15(38), 16374-16381.

-

The tautomerism of 3-hydroxyisoquinolines. Journal of the Chemical Society B: Physical Organic. ([Link])

-

6-Methylisoquinoline. PubChem. ([Link])

-

Supporting Information. ScienceOpen. ([Link])

-

Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. National Institutes of Health. ([Link])

-

Supporting Information. The Royal Society of Chemistry. ([Link])

-

Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. ([Link])

-

Molecular Iodine-Mediated Formal [2+1+1+1] Cycloaddition Access to Pyrrolo[2,1-a]isoquinolins with DMSO as Methylene Source - Supporting Information. ([Link])

-

Quinoline, 6-methyl-. NIST WebBook. ([Link])

-

6-Methylquinoline. SpectraBase. ([Link])

-

6-Methylquinoline. PubChem. ([Link])

-

Quinoline, 6-methyl-. NIST WebBook. ([Link])

-

Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3a R, 4 S, 9a S)-pyrazolo[3,4- g]isoquinolines. National Institutes of Health. ([Link])

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. ([Link])

-

6-Methyl-2-(4-methylphenyl)quinoline. SpectraBase. ([Link])

-

3-Hydroxyisoquinoline. PubChem. ([Link])

-

6 Methylquinoline. mzCloud. ([Link])

-

3-Hydroxyisoquinoline CAS#: 7651-81-2. ChemWhat. ([Link])

-

6-Methylisoquinolin-3-ol. PubChem. ([Link])

-

Isoquinoline synthesis. Organic Chemistry Portal. ([Link])

-

FT-Raman, FTIR Spectra and Normal Co-Ordinate Analysis of Isoquinoline. International Research Publication House. ([Link])

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. ([Link])

-

Novel synthesis of isoquinolin-3-ols. RSC Publishing. ([Link])

-

A Versatile Synthesis of Substituted Isoquinolines. ResearchGate. ([Link])

-

Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acids. ResearchGate. ([Link])

-

6-Methyl-5-nitroquinoline. SpectraBase. ([Link])

-

A Versatile Synthesis of Substituted Isoquinolines. National Institutes of Health. ([Link])

-

Synthesis, X-ray and DFT Studies of 6-halo-3-(hydroxymethyl)cinnolin-4(1H)-ones. MDPI. ([Link])

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. ([Link])

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design | MDPI [mdpi.com]

- 2. The tautomerism of 3-hydroxyisoquinolines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. The tautomerism of 3-hydroxyisoquinolines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Novel synthesis of isoquinolin-3-ols - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Isoquinoline synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

6-Methylisoquinolin-3-ol: A Technical Guide to Unlocking its Biological Potential

Foreword: The Untapped Potential of a Privileged Scaffold

The isoquinoline core is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] From potent anticancer agents to novel antimicrobial and anti-inflammatory drugs, the versatility of the isoquinoline scaffold is well-documented.[4][5][6] This guide focuses on a specific, yet underexplored derivative: 6-Methylisoquinolin-3-ol . While direct experimental data on this compound is limited, its structural features—a hydroxyl group at the 3-position and a methyl group at the 6-position—suggest a rich pharmacological potential waiting to be unearthed. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing a comprehensive framework for investigating the biological activities of 6-Methylisoquinolin-3-ol. By synthesizing data from structurally related compounds, we will explore potential therapeutic applications, propose mechanisms of action, and provide detailed experimental protocols to guide future research.

Physicochemical Properties of 6-Methylisoquinolin-3-ol

A thorough understanding of the physicochemical properties of a compound is fundamental to any investigation into its biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | [7] |

| Molecular Weight | 159.18 g/mol | [7] |

| IUPAC Name | 6-methyl-2H-isoquinolin-3-one | [7] |

| CAS Number | 51463-11-7 | [7] |

| Predicted LogP | 0.5 | [7] |

This data is compiled from PubChem.[7]

Postulated Biological Activities and Therapeutic Hypotheses

Based on the extensive literature on isoquinoline derivatives, we can hypothesize several promising avenues for the biological activity of 6-Methylisoquinolin-3-ol. The presence of the hydroxyl group at the 3-position is particularly noteworthy, as it can participate in hydrogen bonding, a key interaction in many biological recognition processes.[8]

Anticancer Activity: Targeting Key Cellular Pathways

The isoquinoline scaffold is a prominent feature in many anticancer compounds.[1][9] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of critical signaling pathways.[1]

Hypothesized Mechanism of Action: 6-Methylisoquinolin-3-ol may exhibit anticancer activity by inhibiting protein kinases crucial for cancer cell proliferation and survival. The 3-aminoisoquinoline scaffold, structurally similar to our compound of interest, has been identified as a potent inhibitor of kinases such as FMS-like tyrosine kinase 3 (FLT3) and Src-family kinases.[10] The hydroxyl group at the 3-position could mimic the amino group's hydrogen bonding capabilities within the kinase ATP-binding site.

Signaling Pathway Diagram: Postulated Kinase Inhibition

Caption: Postulated inhibition of a receptor tyrosine kinase by 6-Methylisoquinolin-3-ol, leading to downstream effects on cell proliferation and apoptosis.

Antibacterial Activity: A Potential Weapon Against Drug-Resistant Pathogens

Isoquinoline derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[4][11][12][13] Some have been shown to interfere with essential bacterial enzymes like DNA gyrase and topoisomerase IV.[4]

Hypothesized Mechanism of Action: 6-Methylisoquinolin-3-ol could act as a bacterial enzyme inhibitor or disrupt the integrity of the bacterial cell membrane. The lipophilicity imparted by the methyl group may facilitate its passage through the bacterial cell wall.

Neuroprotective Effects: A Glimmer of Hope in Neurodegenerative Diseases

Certain isoquinoline derivatives have been investigated for their potential role in neurodegenerative diseases like Parkinson's disease.[14][15] They are known to interact with various neurological targets and may possess neuroprotective properties. Some studies suggest that quinoline derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[16]

Hypothesized Mechanism of Action: 6-Methylisoquinolin-3-ol may exhibit neuroprotective effects by inhibiting enzymes such as monoamine oxidase (MAO) or acetylcholinesterase, or by mitigating oxidative stress in neuronal cells.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of 6-Methylisoquinolin-3-ol, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols are based on established methodologies for similar compounds.

Synthesis of 6-Methylisoquinolin-3-ol

A plausible synthetic route for 6-Methylisoquinolin-3-ol can be adapted from known methods for synthesizing isoquinolin-3-ols. One such approach involves the reaction of a phenacetyl chloride with a thiocyanate in the presence of a Friedel-Crafts catalyst.[17]

Experimental Workflow: Synthesis

Caption: A generalized workflow for the synthesis and characterization of 6-Methylisoquinolin-3-ol.

Step-by-Step Protocol:

-

Reaction Setup: To a stirred solution of 4-methylphenacetyl chloride (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add the Friedel-Crafts catalyst (e.g., aluminum chloride, 1.2 equivalents) portion-wise at 0 °C.

-

Addition of Thiocyanate: Add a solution of an alkyl or aryl thiocyanate (1.1 equivalents) in the same solvent dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Characterize the purified 6-Methylisoquinolin-3-ol using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Anticancer Activity Assessment

3.2.1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9][18]

-

Compound Treatment: Treat the cells with various concentrations of 6-Methylisoquinolin-3-ol (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

3.2.2. Kinase Inhibition Assay

To investigate the direct inhibitory effect on specific kinases, a biochemical assay is required.

Step-by-Step Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the purified kinase (e.g., recombinant FLT3 or Src), a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

-

Inhibitor Addition: Add varying concentrations of 6-Methylisoquinolin-3-ol to the reaction mixture.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a defined period.

-

Detection: Quantify the kinase activity using a suitable detection method, such as a phosphospecific antibody-based assay (e.g., ELISA) or a luminescence-based ATP detection assay (e.g., Kinase-Glo®).

-

Data Analysis: Determine the IC₅₀ value of the compound for the specific kinase.

In Vitro Antibacterial Activity Assessment

3.3.1. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

-

Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae) in a suitable broth medium to the mid-logarithmic phase.[4][12]

-

Serial Dilutions: Prepare two-fold serial dilutions of 6-Methylisoquinolin-3-ol in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Concluding Remarks and Future Directions

While the biological activity of 6-Methylisoquinolin-3-ol remains to be empirically determined, the wealth of data on structurally related isoquinoline derivatives provides a strong rationale for its investigation as a potential therapeutic agent. This guide offers a foundational framework for initiating such studies, from chemical synthesis to the evaluation of its anticancer, antibacterial, and neuroprotective properties. Future research should focus on a comprehensive screening of this compound against a broad panel of cancer cell lines and bacterial strains. Elucidation of its precise mechanism of action through target identification studies will be crucial for its further development. The exploration of 6-Methylisoquinolin-3-ol and its analogs could unveil a new class of potent and selective therapeutic agents, underscoring the enduring value of the isoquinoline scaffold in drug discovery.

References

-

Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 27(19), 6634. [Link]

-

Sharma, H., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. International Journal of Molecular Sciences, 23(16), 9099. [Link]

-

Kandefer-Szerszeń, M., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(4), 1817. [Link]

-

Kaur, H., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 69-82. [Link]

-

McNaught, K. S., et al. (1996). Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. Biochemical Society Transactions, 24(4), 685-690. [Link]

-

Al-Tel, T. H., et al. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 27(19), 6634. [Link]

-

Larsen, T. O., et al. (2019). Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. Molecules, 24(24), 4593. [Link]

-

Li, Y., et al. (2023). Biologically active isoquinoline alkaloids covering 2019–2022. Natural Product Reports, 40(10), 1739-1785. [Link]

-

Abuelizz, H. A., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Chemistry Central Journal, 11(1), 93. [Link]

- Mahadeviah, B. P., & Kumar, K. S. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.

-

Kim, J. H., et al. (2021). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Bioorganic & Medicinal Chemistry, 48, 116410. [Link]

-

Di Sarno, V., et al. (2022). Summary of antimicrobial activity of some classes of isoquinoline alkaloids. Antibiotics, 11(11), 1545. [Link]

-

Opacka-Juffry, J., & Brooks, D. J. (1995). Inhibition of complex I by isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Journal of Neurochemistry, 65(3), 1256-1262. [Link]

-

Bertrand, T., et al. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 27(17), 5484. [Link]

-

Smahi, W., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Journal of Biomolecular Structure and Dynamics, 38(18), 5436-5447. [Link]

-

Asano, T., et al. (2014). Isoquinoline Derivatives as Potent, Selective, and Orally Active CRTH2 Antagonists. ACS Medicinal Chemistry Letters, 5(10), 1143-1148. [Link]

-

Thirupataiah, B., et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Organic & Biomolecular Chemistry, 20(29), 5649-5671. [Link]

-

Acar, Ç., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(2), e22260. [Link]

-

Bertrand, T., et al. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 26(21), 6614. [Link]

-

Isoquinoline derivatives and its medicinal activity. (2024). [Link]

-

Kuete, V., et al. (2011). Anticancer Activities of Six Selected Natural Compounds of Some Cameroonian Medicinal Plants. PLoS ONE, 6(8), e21762. [Link]

-

Quinoxaline derivatives with neuroprotective effect on dopaminergic neurons in cellular and animal Parkinson disease models. (2016). Journal of Medicinal Chemistry, 59(13), 6169-6186. [Link]

-

Gambino, D., et al. (2022). 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. Journal of Biological Inorganic Chemistry, 27(4-5), 455-469. [Link]

-

PubChem. (n.d.). 6-Methylisoquinolin-3-ol. National Center for Biotechnology Information. [Link]

-

Smahi, W., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Walsh Medical Media. [Link]

-

El-Telbany, F. A., & Hutchins, R. O. (1983). Novel synthesis of isoquinolin-3-ols. Journal of the Chemical Society, Chemical Communications, (10), 542-543. [Link]

-

Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]

-

Gawrońska, K., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3201. [Link]

-

Ma, W., & Mosberg, H. I. (1999). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. Letters in Peptide Science, 6(3), 179-183. [Link]

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Methylisoquinolin-3-ol | C10H9NO | CID 12435490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of complex I by isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Novel synthesis of isoquinolin-3-ols - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. benchchem.com [benchchem.com]

Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of 6-Methylisoquinolin-3-ol

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: The Isoquinoline Scaffold - A Privileged Motif in Medicinal Chemistry

The isoquinoline core is a recurring structural motif in a vast array of biologically active natural products and synthetic compounds.[1][2] This heterocyclic scaffold has demonstrated a remarkable capacity to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] The inherent versatility of the isoquinoline ring system, amenable to substitution at various positions, allows for the fine-tuning of its physicochemical properties and biological activity.[5] This guide focuses on a specific derivative, 6-Methylisoquinolin-3-ol, and while direct mechanistic studies on this compound are not extensively reported in publicly available literature, this document will serve as an in-depth technical guide for researchers aiming to elucidate its mechanism of action. We will leverage the wealth of knowledge surrounding structurally similar isoquinoline and isoquinolin-3-ol analogs to propose potential biological targets and outline robust experimental workflows for their investigation.

Section 1: Postulated Biological Targets and Signaling Pathways for 6-Methylisoquinolin-3-ol

Based on the established pharmacology of the broader isoquinoline class, we can hypothesize several potential mechanisms of action for 6-Methylisoquinolin-3-ol. The presence of the hydroxyl group at the 3-position and the methyl group at the 6-position will undoubtedly influence its interaction with biological macromolecules.[6]

Modulation of Protein Kinase Signaling Cascades

A significant number of isoquinoline derivatives exert their biological effects by modulating the activity of protein kinases, which are pivotal regulators of cellular processes.[3]

-

PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer and inflammatory diseases. Several isoquinoline-based compounds have been identified as inhibitors of key kinases in this cascade, such as PI3K, Akt, and mTOR.[3] An investigation into the effect of 6-Methylisoquinolin-3-ol on the phosphorylation status of these proteins would be a critical first step.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by 6-Methylisoquinolin-3-ol.

Interaction with Nucleic Acids and Associated Enzymes

The planar aromatic structure of the isoquinoline ring is well-suited for intercalation into DNA, a mechanism employed by several anticancer agents.[5]

-

Topoisomerase Inhibition: Topoisomerases are crucial enzymes involved in managing DNA topology during replication and transcription. Many potent anticancer drugs, including some isoquinoline alkaloids, function by inhibiting these enzymes, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[3]

Neuromodulatory Activity

The structural resemblance of the tetrahydroisoquinoline core to endogenous neurotransmitters has led to the discovery of isoquinoline derivatives with significant neuropharmacological activity.

-

NMDA Receptor Antagonism: Derivatives of decahydroisoquinoline-3-carboxylic acid have been identified as potent and selective N-methyl-D-aspartate (NMDA) receptor antagonists, suggesting a potential neuroprotective role in conditions associated with excitotoxicity.[7]

Section 2: A Practical Guide to Experimental Validation

To rigorously test the hypothesized mechanisms of action, a multi-faceted experimental approach is essential. The following protocols are designed to be self-validating, with each step providing a clear, quantifiable output.

Initial Cytotoxicity and Proliferation Screening

A foundational step is to determine the compound's effect on cell viability across a panel of relevant cell lines (e.g., cancer cell lines, neuronal cells).

Table 1: Representative Cell Viability Data for a Hypothetical Isoquinoline Derivative

| Cell Line | IC50 (µM) | Assay Type |

| MCF-7 (Breast Cancer) | 15.2 | MTT Assay |

| A549 (Lung Cancer) | 22.8 | CellTiter-Glo® |

| SH-SY5Y (Neuroblastoma) | > 100 | AlamarBlue™ |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of 6-Methylisoquinolin-3-ol (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Target-Based Enzymatic Assays

Directly assessing the inhibitory activity of 6-Methylisoquinolin-3-ol against purified enzymes is a crucial step in mechanism deconvolution.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., PI3K)

-

Reaction Setup: In a 96-well plate, combine recombinant PI3K enzyme, a suitable lipid substrate (e.g., PIP2), and varying concentrations of 6-Methylisoquinolin-3-ol in a kinase buffer.

-

ATP Addition: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Quantify the amount of ADP produced using a commercially available detection kit (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context. This method relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay

-

Cell Treatment: Treat intact cells with 6-Methylisoquinolin-3-ol or a vehicle control.

-

Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).

-

Protein Extraction: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Western Blot Analysis: Analyze the amount of the soluble target protein at each temperature by Western blotting.

-

Data Analysis: The presence of the ligand will result in a shift of the melting curve to a higher temperature, indicating target engagement.

Section 3: Concluding Remarks and Future Directions

The isoquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While the precise mechanism of action for 6-Methylisoquinolin-3-ol remains to be elucidated, the structural precedents within this chemical class provide a logical and evidence-based roadmap for its investigation. The experimental strategies outlined in this guide, from broad cellular screening to specific target engagement assays, offer a comprehensive framework for researchers to unravel the therapeutic potential of this intriguing molecule. Future studies should also consider employing chemoproteomics and other unbiased screening approaches to identify novel, unanticipated targets, further expanding our understanding of isoquinoline pharmacology.

References

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). Molecules. [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Journal of Pharmaceutical Investigation. [Link]

-

6-Methylisoquinolin-3-ol | C10H9NO | CID 12435490. PubChem. [Link]

-

Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). Molecules. [Link]

-

Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2020). Medicinal Research Reviews. [Link]

-

Isoquinoline derivatives and its medicinal activity. (2024). ResearchGate. [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2023). Molecules. [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

-

6-Methylquinolin-3-ol. MySkinRecipes. [Link]

-

Biologically active isoquinoline alkaloids covering 2014-2018. (2020). Medicinal Research Reviews. [Link]

-

6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. (1995). Journal of Medicinal Chemistry. [Link]

Sources

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologically active isoquinoline alkaloids covering 2014-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 6-Methylquinolin-3-OL | 315228-46-7 | Benchchem [benchchem.com]

- 7. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Deconvolution of Therapeutic Targets for 6-Methylisoquinolin-3-ol

This document provides a comprehensive strategic framework for researchers, scientists, and drug development professionals aimed at the systematic identification and validation of potential therapeutic targets for the novel chemical entity, 6-Methylisoquinolin-3-ol.

Introduction: The Therapeutic Promise of a Privileged Scaffold

6-Methylisoquinolin-3-ol is a distinct heterocyclic compound built upon the isoquinoline core.[1] While the specific biological activities of this particular molecule remain largely uncharacterized in public literature, its foundational structure is of immense interest. The isoquinoline ring is widely regarded as a "privileged scaffold" in medicinal chemistry, a structural motif that is recurrent in a multitude of marketed drugs and biologically active compounds.[2][3][4] This prevalence suggests an evolutionarily honed ability to interact with a diverse range of biological targets.

Derivatives of the isoquinoline scaffold have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects.[3][5][6][7] This rich pharmacological history provides a fertile ground for hypothesis-driven investigation into 6-Methylisoquinolin-3-ol.

This guide eschews a rigid template, instead presenting a logical, multi-stage workflow designed to de-orphanize this compound. We will progress from broad, computational predictions to specific, cell-based validation, outlining the rationale and detailed protocols required to uncover its therapeutic potential.

Part 1: Hypothesis Generation through Scaffold-Based Inference

Before embarking on extensive experimental screening, we can formulate a set of plausible hypotheses by examining the established target classes of the broader isoquinoline family. This scaffold-centric approach allows for the intelligent prioritization of initial experimental efforts.

The known biological activities of isoquinoline derivatives are extensive and point towards several key molecular target classes:

-

Enzyme Inhibition: Isoquinolines are potent inhibitors of various enzymes. Notable examples include acetylcholinesterase and monoamine oxidase in the central nervous system, soluble epoxide hydrolase involved in inflammation, and prolyl oligopeptidase, which is implicated in neurodegenerative disorders.[8][9][10] Many derivatives also interact with human drug-metabolizing cytochrome P450 enzymes.[11]

-

Anticancer Mechanisms: A significant number of isoquinoline alkaloids exhibit anticancer properties through diverse mechanisms such as the inhibition of topoisomerase enzymes involved in DNA replication, disruption of microtubule polymerization during mitosis, and modulation of critical signaling pathways like PI3K/Akt/mTOR.[5][6][12][13]

-

Modulation of CNS Targets: Beyond enzyme inhibition, isoquinoline derivatives can exert neuroprotective effects, suggesting interactions with receptors and pathways critical to neuronal survival and function.[7]

-

Broad-Spectrum Bioactivity: The documented anti-inflammatory, antiviral, and antimicrobial properties suggest interactions with a wide array of targets, including pathogen-specific enzymes and host inflammatory pathways.[3][5][6]

Based on this precedent, we can hypothesize that 6-Methylisoquinolin-3-ol is likely to find its primary targets within the following protein families: Kinases, Hydrolases, Oxidoreductases, Topoisomerases, and G-Protein Coupled Receptors (GPCRs).

Part 2: In Silico Target Prediction: A Data-Driven Workflow

Computational methods provide a rapid and cost-effective first pass to generate a prioritized list of potential protein targets based on the principle of chemical similarity.

Rationale and Workflow

The underlying principle is that molecules with similar 2D and 3D structures are likely to bind to similar protein targets. By comparing the structure of 6-Methylisoquinolin-3-ol to large databases of compounds with known bioactivity, we can predict its most probable interactors.

The workflow is as follows:

-

Obtain the Chemical Identifier: The canonical SMILES (Simplified Molecular Input Line Entry System) string for 6-Methylisoquinolin-3-ol is CC1=CC2=CC(=O)NC=C2C=C1.[1] This format is the standard input for most prediction tools.

-

Query Prediction Databases: Utilize publicly accessible, robust platforms such as SwissTargetPrediction, ChEMBL, or BindingDB. These tools house vast, curated datasets of ligand-target interactions. Submitting the SMILES string will generate a list of potential targets, ranked by a probability or confidence score.

-

Analyze and Prioritize Targets: The raw output must be refined. Prioritization should be based on a synthesis of factors:

-

Prediction Confidence: Focus on targets with the highest probability scores.

-

Target Class Convergence: Give higher priority to targets that fall into the classes hypothesized in Part 1 (e.g., kinases, hydrolases).

-

Therapeutic Relevance: Utilize databases like OpenTargets or DisGeNET to cross-reference predicted targets with diseases, focusing on those with high unmet medical needs.

-

Druggability: Assess whether the predicted targets are considered "druggable," possessing binding pockets amenable to small-molecule modulation.

-

Visualization: In Silico Target Prediction Workflow

Caption: Workflow for computational prediction and prioritization of targets.

Part 3: Experimental Target Identification and Validation

Following computational prediction, a rigorous, multi-pronged experimental strategy is essential to validate these hypotheses and discover unexpected mechanisms of action.

A. Target-Agnostic Phenotypic Screening

Rationale: Before focusing on specific predicted targets, it is crucial to understand the compound's effect on whole-cell systems. A distinct cellular phenotype (e.g., cell death, growth arrest) provides an unbiased functional readout and can reveal novel mechanisms of action that were not predicted computationally. Given the prevalence of anticancer activity in the isoquinoline class, a cancer cell line panel is a logical starting point.

Experimental Protocol: Cancer Cell Line Viability Assay (MTS-Based)

-

Cell Plating: Seed cells from a diverse cancer panel (e.g., NCI-60) into 96-well microplates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of 6-Methylisoquinolin-3-ol in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in complete growth medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Cell Treatment: Remove the medium from the cell plates and add 100 µL of the compound dilutions (including a vehicle-only control). Incubate for 72 hours.

-

Viability Assessment: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well. Incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the compound concentration and fit a four-parameter dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line.

Data Presentation: Hypothetical IC₅₀ Values

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | 1.5 |

| MCF-7 | Breast Adenocarcinoma | > 50 |

| HT-29 | Colorectal Adenocarcinoma | 2.3 |

| U87-MG | Glioblastoma | 0.8 |

| HL-60 | Promyelocytic Leukemia | 0.2 |

This table illustrates how results would be structured to identify sensitive vs. resistant cell lines, guiding further mechanistic studies.

B. Hypothesis-Driven Target Validation

Rationale: Once a prioritized list of targets is available from in silico predictions, or a compelling phenotype is observed, direct validation of the drug-target interaction is paramount. This requires orthogonal assays to confirm physical binding and functional modulation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful technique to confirm target engagement in a native cellular environment. The binding of a ligand (the drug) typically stabilizes its target protein, increasing the temperature required to denature it.

-

Cell Culture and Treatment: Grow cells (e.g., HL-60, if found to be sensitive) to ~80% confluency. Treat one population with a test concentration of 6-Methylisoquinolin-3-ol (e.g., 10x IC₅₀) and a control population with vehicle (DMSO) for 1-2 hours.

-

Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

-

Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Protein Analysis: Carefully collect the supernatant (containing the soluble, non-denatured proteins). Analyze the abundance of the predicted target protein (e.g., "Kinase X") in each sample using Western Blotting or mass spectrometry.

-

Data Analysis: Plot the relative amount of soluble target protein against temperature for both the treated and vehicle control samples. A rightward shift in the melting curve for the drug-treated sample confirms target stabilization and therefore, direct engagement.

Visualization: Experimental Target Validation Workflow

Caption: Integrated workflow for experimental target validation.

Part 4: Elucidating Downstream Functional Consequences

Validating a direct target is a critical milestone, but understanding the functional consequences of that binding event is essential for therapeutic development.

Rationale and Workflow

Once a target is confirmed (e.g., "Kinase X" is inhibited by 6-Methylisoquinolin-3-ol), the next logical step is to map the downstream signaling impact.

Hypothetical Scenario: 6-Methylisoquinolin-3-ol is a validated inhibitor of Kinase X, which is known to phosphorylate Substrate Y.

-

Confirm Substrate Modulation: Treat sensitive cells with 6-Methylisoquinolin-3-ol at various concentrations and time points. Lyse the cells and perform a Western Blot analysis using antibodies specific for total Substrate Y and phosphorylated Substrate Y (p-Substrate Y). A dose-dependent decrease in the p-Substrate Y signal, without a change in total Substrate Y, would confirm the functional inhibition of Kinase X in the cell.

-

Broaden the Pathway View: To understand the wider impact, employ phosphoproteomic analysis. This mass spectrometry-based technique can quantify thousands of phosphorylation events simultaneously, providing an unbiased view of the signaling pathways modulated by the compound.

-

Link to Phenotype: Correlate the observed signaling changes with the cellular phenotype. For example, if Kinase X inhibition leads to the dephosphorylation of a key pro-survival protein, this provides a direct mechanistic link to the observed cytotoxicity.

Visualization: Hypothetical Signaling Pathway Inhibition

Caption: Inhibition of a kinase signaling pathway by 6-Methylisoquinolin-3-ol.

Conclusion

The journey to identify the therapeutic targets of a novel compound like 6-Methylisoquinolin-3-ol is a systematic process of de-risking and evidence-building. While its specific biological function is currently unknown, its privileged isoquinoline scaffold provides a strong foundation for rational investigation.

By integrating scaffold-based hypothesis generation, powerful in silico prediction, and a suite of orthogonal experimental validation techniques—from broad phenotypic screens to direct cellular target engagement assays—researchers can effectively deconvolute its mechanism of action. This logical, multi-faceted strategy is fundamental to translating a promising chemical entity into a potential therapeutic agent, ultimately paving the way for its entry into the drug development pipeline.

References

-

MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]

-

Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

- Unknown Source. (2024, November 8).

-

PubMed. (n.d.). [Effect of some isoquinoline alkaloids on enzymatic activity of acetylcholinesterase and monoamine oxidase]. [Link]

-

PubMed. (2020, April 24). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]

-

National Center for Biotechnology Information. (n.d.). Inhibitory Activity of Quaternary Isoquinoline Alkaloids on Soluble Epoxide Hydrolase. [Link]

-

ResearchGate. (2025, August 7). Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids. [Link]

-

National Center for Biotechnology Information. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

-

PubChem. (n.d.). 6-Methylisoquinolin-3-ol. [Link]

-

ResearchGate. (2025, August 9). Isoquinoline alkaloids as prolyl oligopeptidase inhibitors. [Link]

-

International Journal of Current Research and Review. (n.d.). Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics. [Link]

-

PubMed Central. (n.d.). Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. [Link]

-

PubMed. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. [Link]

Sources

- 1. 6-Methylisoquinolin-3-ol | C10H9NO | CID 12435490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 4. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 7. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Effect of some isoquinoline alkaloids on enzymatic activity of acetylcholinesterase and monoamine oxidase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory Activity of Quaternary Isoquinoline Alkaloids on Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of 6-Methylisoquinolin-3-ol: A Technical Guide for Preclinical Assessment

This guide provides a comprehensive framework for the in vitro evaluation of 6-Methylisoquinolin-3-ol, a novel small molecule with potential therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document outlines a logical, multi-tiered approach to characterize the compound's biological activity, elucidate its mechanism of action, and establish a foundation for further preclinical development. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and self-validating investigational cascade.

Section 1: Introduction and Rationale

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The specific biological profile of an isoquinoline derivative is profoundly influenced by the nature and position of its substituents.[1] 6-Methylisoquinolin-3-ol, a distinct derivative, remains largely uncharacterized. This guide proposes a systematic in vitro evaluation strategy, hypothetically focusing on anticancer activity—a prominent feature of many isoquinoline alkaloids.[3]

The primary objective is to progress from a broad assessment of cytotoxicity to a detailed understanding of the compound's molecular mechanism, providing a clear " go/no-go " decision-making framework for its advancement as a potential therapeutic agent.

Section 2: Foundational Characterization

Before initiating cell-based assays, it is critical to understand the fundamental physicochemical properties of 6-Methylisoquinolin-3-ol. These characteristics are essential for designing robust experiments and ensuring the reliability of biological data.[4][5]

Solubility and Stability Assessment

Causality: A compound's solubility in aqueous and organic solvents dictates its suitability for in vitro assays and informs formulation development.[4] Poor solubility can lead to compound precipitation in culture media, resulting in inaccurate and irreproducible data. Stability is equally crucial; degradation of the compound over the course of an experiment can lead to a misinterpretation of its potency and activity.[5]

Protocol: Kinetic Solubility Assay

-

Prepare a high-concentration stock solution of 6-Methylisoquinolin-3-ol in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

In a 96-well plate, add the DMSO stock solution to phosphate-buffered saline (PBS) or cell culture medium to achieve a range of final concentrations (e.g., 1 µM to 200 µM).

-

Incubate the plate at room temperature with gentle shaking for 1.5 to 2 hours.

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

-

The kinetic solubility limit is defined as the concentration at which precipitation is first observed.

Protocol: Stability Assay

-

Incubate 6-Methylisoquinolin-3-ol at a relevant concentration (e.g., 10 µM) in cell culture medium at 37°C.

-

Collect aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).

-

Analyze the concentration of the parent compound in each aliquot using High-Performance Liquid Chromatography (HPLC).

-

A stable compound will show minimal degradation (<10%) over the typical duration of a cell-based experiment.

Section 3: Primary Screening: Cytotoxicity Profiling

The initial step in assessing anticancer potential is to determine the compound's ability to inhibit cell growth or induce cell death across a panel of diverse cancer cell lines. This provides insights into its potency and potential tumor selectivity.

Cell Viability Assessment

Causality: Cell viability assays measure the overall health of a cell population. A reduction in viability upon treatment with a compound indicates cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive method that quantifies ATP, an indicator of metabolically active cells.[1][6]

Experimental Workflow for In Vitro Screening

Caption: A tiered workflow for the in vitro evaluation of a novel compound.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [2][7]

-

Cell Seeding: Seed cancer cells in opaque-walled 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight. Include wells with medium only for background measurement.

-

Compound Treatment: Prepare a serial dilution of 6-Methylisoquinolin-3-ol. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes.[7] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[2]

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the normalized data against the logarithm of the compound concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC50). The IC50 value is a measure of the compound's potency.[8]

| Cell Line | Histology | Hypothetical IC50 (µM) for 6-Methylisoquinolin-3-ol | Hypothetical IC50 (µM) for Doxorubicin (Control) |

| MCF-7 | Breast Adenocarcinoma | 5.2 | 0.8 |

| A549 | Lung Carcinoma | 8.9 | 1.2 |

| HCT116 | Colon Carcinoma | 3.5 | 0.5 |

| HEK293 | Normal Embryonic Kidney | > 50 | 2.5 |

Section 4: Mechanistic Elucidation

Once cytotoxicity is established, the next critical phase is to understand how the compound exerts its effects. This involves investigating its impact on key cellular processes like apoptosis and the cell cycle.

Apoptosis Induction

Causality: Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[9][10] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI enters cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.[10]

Protocol: Annexin V/PI Apoptosis Assay [9][11]

-

Cell Treatment: Culture cells in 6-well plates and treat with 6-Methylisoquinolin-3-ol at concentrations around its IC50 value (e.g., 1x and 2x IC50) for a relevant time period (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend approximately 1-5 x 10^5 cells in 1X Binding Buffer.[11] Add Annexin V-FITC and PI staining solutions according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 5-15 minutes at room temperature in the dark.[11]

-

Flow Cytometry Analysis: Analyze the stained cells promptly using a flow cytometer. The FITC signal (Annexin V) and the PI signal are detected in different fluorescence channels.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Viable cells.

-

Annexin V-positive / PI-negative: Early apoptotic cells.

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

-

Cell Cycle Analysis

Causality: Many anticancer drugs function by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cell proliferation.[3] Propidium iodide (PI) staining of DNA in fixed and permeabilized cells allows for the quantification of cells in each phase of the cell cycle based on DNA content.[8]

Protocol: Propidium Iodide Cell Cycle Analysis [3][12]

-

Cell Treatment: Treat cells as described for the apoptosis assay.

-

Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored in ethanol at 4°C.[13]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution that also contains RNase to prevent staining of double-stranded RNA.[3]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[12]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

Data Interpretation: The resulting histogram will show peaks corresponding to the G0/G1 phase (2N DNA content), S phase (intermediate DNA content), and G2/M phase (4N DNA content). An accumulation of cells in a specific peak compared to the control indicates cell cycle arrest at that phase.

Western Blotting for Key Signaling Proteins

Causality: To validate the findings from flow cytometry and delve deeper into the molecular pathways, Western blotting is used to measure changes in the expression levels of key regulatory proteins.[14] For example, if apoptosis is induced, one would expect to see cleavage of caspase-3 and its substrate, PARP.[15]

Protocol: Western Blot Analysis [16][17]

-

Protein Extraction: Treat cells with 6-Methylisoquinolin-3-ol, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer the separated proteins to a PVDF membrane.[16]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, Cyclin D1, p21) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Hypothetical Apoptosis Signaling Pathway

Caption: A potential mitochondrial-mediated apoptosis pathway modulated by the compound.

Section 5: Target Deconvolution

Identifying the direct molecular target of a compound is a crucial step in drug development. Based on the broad activity of isoquinolines as kinase inhibitors, a kinase inhibition assay is a logical next step.

Causality: Kinases are key regulators of cell signaling, and their dysregulation is a hallmark of cancer. The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[18][19] It is suitable for screening compounds against a panel of kinases to identify potential targets.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™) [20][21]

-

Reaction Setup: In a 384-well plate, add the kinase, the specific kinase substrate, and 6-Methylisoquinolin-3-ol at various concentrations. Include a "no inhibitor" control and a "no enzyme" control.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration near its Km value for that specific kinase.[21]

-

Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction (e.g., 60 minutes).

-

Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18]

-

ATP Detection: Add Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[21]

-

Data Acquisition and Analysis: Measure luminescence. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration and determine the IC50 value for the target kinase.

Section 6: Conclusion and Future Directions

This guide presents a structured, hypothesis-driven approach for the initial in vitro evaluation of 6-Methylisoquinolin-3-ol. By systematically progressing from broad phenotypic screening to specific mechanistic and target-based assays, researchers can build a comprehensive biological profile of the compound. Positive and compelling data from this workflow—demonstrating potent cytotoxicity, a clear mechanism of action such as apoptosis induction, and inhibition of a specific molecular target—would provide a strong rationale for advancing 6-Methylisoquinolin-3-ol into more complex in vitro models (e.g., 3D spheroids)[22] and subsequent in vivo preclinical studies.

References

-

DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. University of Virginia School of Medicine. Available from: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]

-

Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. Available from: [Link]

-

Cell Cycle analysis. Flow Cytometry Core Facility. Available from: [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available from: [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available from: [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available from: [Link]

-

Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd. Available from: [Link]

-

Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available from: [Link]

-

Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. NIH. Available from: [Link]

-

Determination of Caspase Activation by Western Blot. PubMed - NIH. Available from: [Link]

-

Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. Available from: [Link]

-

Measuring Apoptosis using Annexin V and Flow Cytometry. Available from: [Link]

-

Physicochemical Characterization Assays. Creative Bioarray. Available from: [Link]

-

Physicochemical Characterization. Creative Biolabs. Available from: [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available from: [Link]

-

Characterization of Physicochemical Properties. Pace Analytical. Available from: [Link]

-

Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharma. Available from: [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PDF. Available from: [Link]

-

Anticancer Drugs Specificity Assessment (in vitro). Protocol Preview. YouTube. Available from: [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. Available from: [Link]

-

Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. Journal of Cardiovascular Disease Research. Available from: [Link]

-

Physicochemical Profiling (Solubility, Permeability and Charge State). Semantic Scholar. Available from: [Link]

Sources

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 2. promega.com [promega.com]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

- 7. promega.com [promega.com]

- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. static.igem.org [static.igem.org]

- 12. corefacilities.iss.it [corefacilities.iss.it]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. promega.com [promega.com]

- 19. promega.com [promega.com]

- 20. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Novel 6-Methylisoquinolin-3-ol Derivatives

Foreword: The Enduring Relevance of the Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline core is a privileged heterocyclic scaffold, forming the structural backbone of a vast number of natural alkaloids and synthetic compounds with significant therapeutic value.[1][2][3] From the potent analgesic properties of morphine to the vasodilatory effects of papaverine, nature has repeatedly utilized the isoquinoline framework to create molecules with profound biological activities.[1][2] In contemporary medicinal chemistry, synthetic isoquinoline derivatives continue to emerge as promising candidates for a wide array of therapeutic areas, including oncology, infectious diseases, and neurology.[4][5][6]

This guide focuses on a specific, yet highly promising, subclass: 6-Methylisoquinolin-3-ol derivatives . The strategic introduction of a methyl group at the 6-position and a hydroxyl group at the 3-position of the isoquinoline ring system presents a unique opportunity to fine-tune the physicochemical properties and biological activity of this important scaffold. The methyl group can enhance metabolic stability and lipophilicity, while the hydroxyl group, existing in tautomeric equilibrium with a keto form, provides a key interaction point for biological targets.[7][8] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and potential applications of these novel derivatives.

The Chemistry of 6-Methylisoquinolin-3-ol: Tautomerism and Reactivity